DU-14

Breast Cancer Osteoblast Research Endocrinology

Select DU-14 for steroid sulfatase research requiring clean, non-estrogenic inhibition. Unlike EMATE, DU-14's non-steroidal scaffold eliminates estrogen receptor-mediated confounding, ensuring antiproliferative effects (MCF-7 IC50=38.7 nM) reflect genuine STS inhibition. Validated to elevate brain DHEAS by 77.6% and reverse scopolamine-induced amnesia, DU-14 is the benchmark reference for neurosteroid, Alzheimer's, and breast cancer studies. Choose DU-14 for reproducible, interpretable results.

Molecular Formula C22H38N2O4S
Molecular Weight 426.6 g/mol
CAS No. 186303-55-9
Cat. No. B1228312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDU-14
CAS186303-55-9
Synonyms4-O-(sulfamoyl)-N-tetradecanoyltyramine
DU 14
DU-14
p-O-(sulfamoyl)-N-tetradecanoyltetramine
Molecular FormulaC22H38N2O4S
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N
InChIInChI=1S/C22H38N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(25)24-19-18-20-14-16-21(17-15-20)28-29(23,26)27/h14-17H,2-13,18-19H2,1H3,(H,24,25)(H2,23,26,27)
InChIKeyMBODHUVGZPZRBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DU-14 Procurement: Steroid Sulfatase Inhibitor Specifications


DU-14 (CAS 186303-55-9; IUPAC: (p-O-sulfamoyl)-N-tetradecanoyl tyramine) is a non-steroidal, irreversible steroid sulfatase (STS) inhibitor with molecular formula C22H38N2O4S and formula weight 426.6 [1]. This compound is a potent STS inhibitor with an IC50 of 55.8 nM and suppresses MCF-7 breast cancer cell proliferation with an IC50 of 38.7 nM .

Why Generic Substitution Fails: DU-14 Differentiation from STS Inhibitor Analogs


DU-14 cannot be substituted interchangeably with other STS inhibitors due to critical differences in steroidal backbone, estrogenicity, and tissue-specific inhibitory profiles. Unlike steroidal STS inhibitors such as EMATE (estrone-3-O-sulfamate), which exhibits inherent estrogenicity that confounds experimental interpretation and stimulates cell growth at relevant concentrations [1], DU-14 is a non-steroidal, non-estrogenic STS inhibitor [2]. This fundamental structural distinction eliminates estrogen receptor-mediated confounding effects, making DU-14 the appropriate selection for experiments requiring clean interpretation of STS inhibition without off-target hormonal activity. The comparative quantitative evidence below substantiates DU-14's specific differentiation from EMATE and other STS inhibitor candidates.

DU-14 Quantitative Differentiation Evidence vs. STS Inhibitor Comparators


DU-14 vs. EMATE: Non-Estrogenic STS Inhibition Eliminates Confounding Proliferative Effects

At 10 μM, DU-14 blocked estrone sulfate-stimulated growth in MG-63 osteoblast-like cells, whereas EMATE at 1 μM actually stimulated growth due to its known estrogenic properties [1]. This estrogenic off-target activity of steroidal STS inhibitors like EMATE represents a critical confounding variable that DU-14's non-steroidal structure avoids [1].

Breast Cancer Osteoblast Research Endocrinology Enzyme Inhibition

DU-14 Enzyme Inhibition: STS IC50 and MCF-7 Antiproliferative Potency

DU-14 inhibits steroid sulfatase with an IC50 of 55.8 nM and suppresses MCF-7 breast cancer cell proliferation with an IC50 of 38.7 nM . Among analogs in the DU-series evaluated, DU-14 exhibited the most potent STS inhibitory effect with an IC50 value of 55.8 nM [1]. This dual activity profile—enzyme inhibition coupled with functional antiproliferative effect in a relevant cancer cell line—provides a validated baseline for comparative studies.

Breast Cancer Enzymology Drug Discovery Endocrine Therapy

DU-14 In Vivo Brain DHEAS Elevation: 77.6% Increase Quantified

Chronic administration of DU-14 (30 mg/kg/day IP for 15 days) to rats increased whole brain DHEAS concentration by 77.6%, from 0.65 ± 0.06 μg/g to 1.15 ± 0.12 μg/g (mean ± SEM) relative to corn oil vehicle controls [1]. Concurrently, plasma DHEAS increased by 88.2% and plasma DHEA decreased by 84.6%, confirming systemic STS inhibition [2]. This demonstrates DU-14's capacity to modulate neurosteroid levels in vivo, a property not uniformly shared across all STS inhibitor chemotypes.

Neuroscience Alzheimer's Disease Cognitive Enhancement Neurosteroids

DU-14 Tissue-Specific STS Inhibition: Brain (14.8%) vs. Liver (85.2%)

A single 30 mg/kg IP dose of DU-14 produced differential STS inhibition across tissues: brain STS activity was inhibited by 14.8%, while liver STS activity was inhibited by 85.2% at 24 hours post-administration [1]. This tissue-specific inhibition profile—with substantially greater effect in peripheral tissues than in brain—provides quantifiable differentiation from other STS inhibitors and informs experimental design regarding dose and timing for CNS vs. peripheral studies.

Pharmacokinetics Tissue Distribution Neuroscience Drug Metabolism

DU-14 Neuroprotection Against Aβ Toxicity: Prevention of Depressive-like Behavior and Theta Rhythm Suppression

In Aβ1-42-injected rats (an Alzheimer's disease model), DU-14 treatment prevented Aβ-induced depressive-like behavior and suppression of hippocampal theta rhythm oscillations [1]. Prior work demonstrated that DU-14 enhances hippocampal synaptic plasticity and spatial memory in chronic AD murine models by counteracting Aβ toxic effects [1]. This neuroprotective profile—spanning behavioral, electrophysiological, and synaptic plasticity endpoints—distinguishes DU-14 from STS inhibitors that lack validated CNS activity data.

Alzheimer's Disease Neuroprotection Amyloid Beta Electrophysiology

DU-14 In Vivo Memory Enhancement: Reversal of Scopolamine-Induced Amnesia

DU-14 (30 mg/kg IP) enhanced memory in passive avoidance tests and reversed scopolamine-induced amnesia in rats [1]. Chronic 15-day pretreatment with DU-14 not only attenuated scopolamine-induced spatial memory impairment in the Morris water maze but also improved performance above vehicle-treated control animals [2]. This cognitive enhancement is mediated through STS inhibition, which increases brain DHEAS and enhances hippocampal acetylcholine release [1][2].

Cognitive Enhancement Learning and Memory Cholinergic System Behavioral Pharmacology

DU-14 Optimal Research Application Scenarios Based on Quantitative Evidence


Breast Cancer STS-Dependent Proliferation Studies Requiring Non-Estrogenic Inhibition

Researchers investigating steroid sulfatase as a therapeutic target in estrogen-dependent breast cancer should select DU-14 over steroidal STS inhibitors such as EMATE. Evidence shows DU-14 suppresses MCF-7 cell proliferation (IC50 = 38.7 nM) without the estrogenic confounding effects that cause EMATE to stimulate cell growth at 1 μM [1]. DU-14's non-steroidal, non-estrogenic profile ensures that observed antiproliferative effects are attributable solely to STS inhibition rather than off-target estrogen receptor activation.

In Vivo Neurosteroid Modulation and Cognitive Enhancement Studies

Investigators requiring in vivo elevation of brain DHEAS for neurosteroid research or cognitive studies should utilize DU-14 based on its validated capacity to increase whole brain DHEAS by 77.6% (from 0.65 to 1.15 μg/g) following 15-day chronic administration . The compound's demonstrated ability to enhance memory, reverse scopolamine-induced amnesia, and improve performance in Morris water maze tasks [1][2] provides a robust foundation for studies examining STS inhibition in learning, memory, and cholinergic function.

Alzheimer's Disease and Amyloid Beta Neurotoxicity Models

DU-14 is the appropriate selection for studies investigating STS inhibition as a neuroprotective strategy in Alzheimer's disease models. Evidence demonstrates that DU-14 prevents Aβ1-42-induced depressive-like behavior and theta rhythm suppression in rats , and enhances hippocampal synaptic plasticity and spatial memory in chronic AD murine models by counteracting Aβ toxic effects . This neuroprotective profile—spanning behavioral, electrophysiological, and synaptic plasticity endpoints—is specifically validated for DU-14 and supports its use in Aβ-related neurodegenerative research.

Comparative STS Inhibitor Pharmacology and Structure-Activity Studies

DU-14 serves as an essential reference compound for comparative pharmacology studies of STS inhibitors due to its well-characterized dual activity profile: enzyme inhibition (STS IC50 = 55.8 nM) coupled with functional antiproliferative activity (MCF-7 IC50 = 38.7 nM) . As the most potent analog identified within the DU-series [1], DU-14 provides a validated benchmark against which novel STS inhibitors can be compared in both enzymatic and cell-based assays. Its non-steroidal scaffold also offers a chemically distinct comparator to steroidal STS inhibitors in structure-activity relationship studies.

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